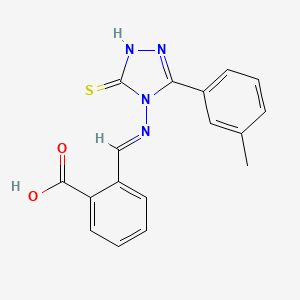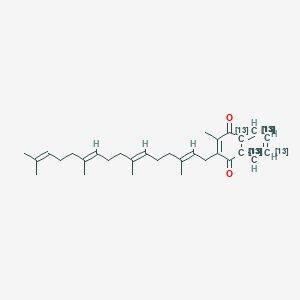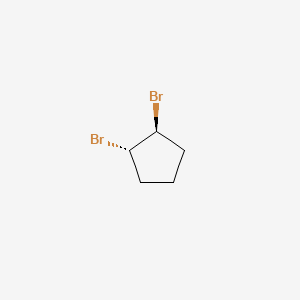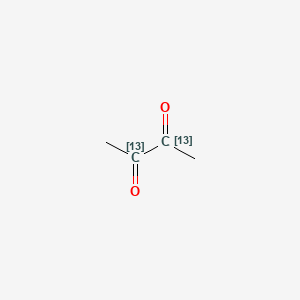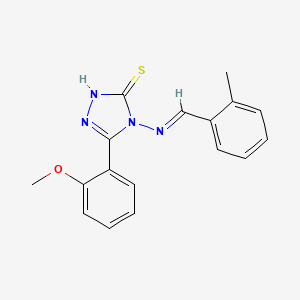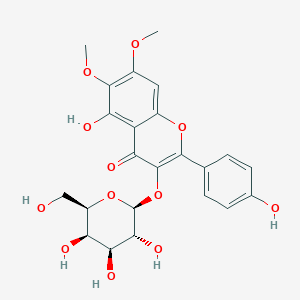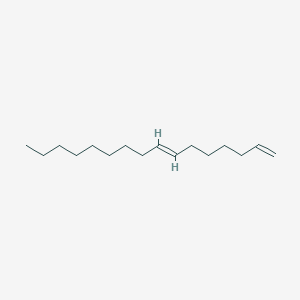
(7E)-hexadeca-1,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7E)-hexadeca-1,7-diene: is an organic compound characterized by a long carbon chain with two double bonds located at the first and seventh positions. This compound is part of the diene family, which are hydrocarbons containing two double bonds. The (7E) notation indicates the configuration of the double bond at the seventh position, which is in the trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7E)-hexadeca-1,7-diene can be achieved through various methods, including:
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene.
Heck Reaction: This palladium-catalyzed coupling reaction between an alkene and an aryl halide can be used to form the desired diene structure.
Hydroboration-Oxidation: This method involves the addition of borane to an alkyne followed by oxidation to yield the diene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalysts and optimized reaction conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (7E)-hexadeca-1,7-diene can undergo oxidation reactions to form epoxides or diols.
Reduction: This compound can be reduced to form alkanes using hydrogenation reactions.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Epoxides, diols
Reduction: Alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: (7E)-hexadeca-1,7-diene is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: In biological research, this compound can be used to study the effects of dienes on cellular processes and membrane structures.
Industry: Used in the production of specialty chemicals, including fragrances and flavorings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (7E)-hexadeca-1,7-diene involves its interaction with various molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The pathways involved often include radical formation and electrophilic addition reactions.
Comparison with Similar Compounds
(7E)-hexadeca-1,6-diene: Similar structure but with the second double bond at the sixth position.
(7E)-hexadeca-1,8-diene: Similar structure but with the second double bond at the eighth position.
Uniqueness: (7E)-hexadeca-1,7-diene is unique due to the specific positioning of its double bonds, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C16H30 |
|---|---|
Molecular Weight |
222.41 g/mol |
IUPAC Name |
(7E)-hexadeca-1,7-diene |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16H2,2H3/b15-13+ |
InChI Key |
ZKGUVFWOQHIDON-FYWRMAATSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCC=C |
Canonical SMILES |
CCCCCCCCC=CCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15088515.png)
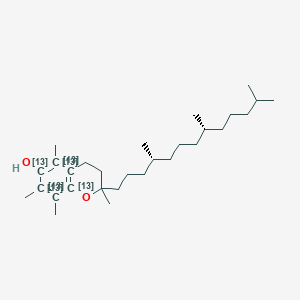
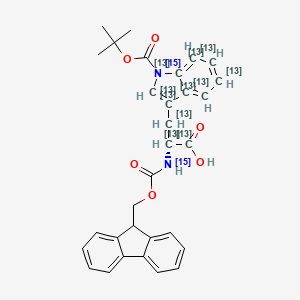


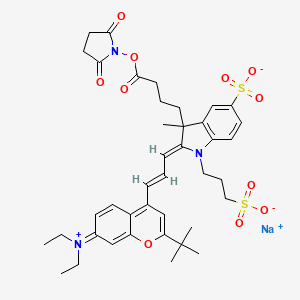
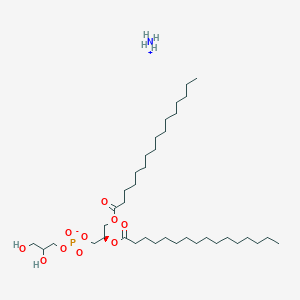
![methyl 4-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15088548.png)
